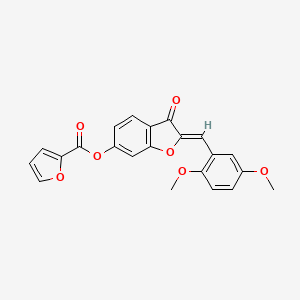

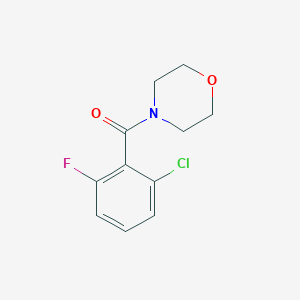

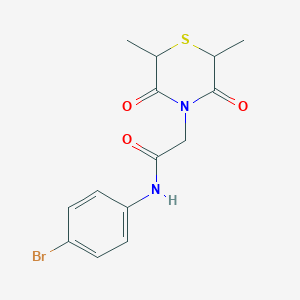

![molecular formula C19H16N8O2S B2540641 4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034446-55-2](/img/structure/B2540641.png)

4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a complex molecule featuring several heterocyclic components, including a 1,2,4-oxadiazole ring, a triazolo-pyridine moiety, and a pyrrol-thiazole fragment. These types of structures are often synthesized for their potential biological activities, as seen in the provided papers where similar compounds have been evaluated for antibacterial and antitubercular properties , or for the prediction of biological activity .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic systems through condensation reactions. For instance, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazoles and triazoles has been achieved with good yields and characterized by various spectroscopic methods . Similarly, the synthesis of oxadiazole derivatives has been reported through one-pot condensation reactions . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the 1,2,4-oxadiazole ring in its structure.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry . The presence of multiple heterocyclic rings in the compound suggests a complex structure that would likely exhibit a range of chemical shifts and coupling patterns in NMR spectroscopy, as well as characteristic IR absorption bands.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the oxadiazole, triazole, and pyrrole rings. These rings can participate in various chemical reactions, such as further substitution reactions or ring-opening processes under specific conditions. The papers provided do not detail specific reactions for the compound , but similar structures have been used to synthesize a range of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The heterocyclic rings could confer rigidity to the molecule, affecting its solubility and melting point. The presence of nitrogen and sulfur atoms might also impact its polarity and hydrogen bonding capability. While the provided papers do not discuss the specific properties of the compound , they do provide methods for characterizing related compounds .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Research highlights the modification of certain structures like isoniazid (INH) to enhance their antitubercular activity. The modifications involving derivatives of compounds like 4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have shown promising results against various strains of mycobacteria, indicating their potential role in developing novel antitubercular agents (Asif, 2014).

Optical Sensors and Biological Significance

These compounds, due to their ability to form coordination and hydrogen bonds, are recognized for their role in the development of optical sensors. Additionally, they are known for their biological significance, offering a range of medicinal applications. The structural features, including the presence of heterocyclic systems like triazole, thiazole, pyridine, and pyrrole, contribute to their recognition units in the synthesis of optical sensors and their medicinal applications (Jindal & Kaur, 2021).

Pharmacological Properties

The derivatives of coumarin and oxadiazole, including structures like 4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, exhibit a broad spectrum of pharmacological activities. Their properties include antimicrobial, anticancer, anti-inflammatory, antiviral, antioxidant, and more, making them a key focus for the synthesis of more effective and potent drugs (Jalhan et al., 2017).

Development of Medicinal Agents

The 1,3,4-oxadiazole ring, found in compounds like the one , is noted for its effective binding with different enzymes and receptors due to its structural features. This interaction leads to an array of bioactivities, making these derivatives valuable in the development of various medicinal agents targeting a wide range of diseases (Verma et al., 2019).

Synthesis Methodologies

The compound's related heterocyclic systems are also significant in synthetic chemistry. Microwave-assisted synthesis methodologies for such heterocyclic systems offer advantages like reduced reaction times and improved product yields, emphasizing the importance of these compounds in various industrial and medicinal applications (Sakhuja et al., 2012).

Propiedades

IUPAC Name |

4-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O2S/c1-11-16(30-19(21-11)26-6-3-4-7-26)17(28)20-10-15-24-23-14-9-13(5-8-27(14)15)18-22-12(2)25-29-18/h3-9H,10H2,1-2H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWAZYUYQMWNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

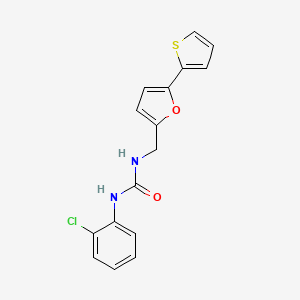

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)

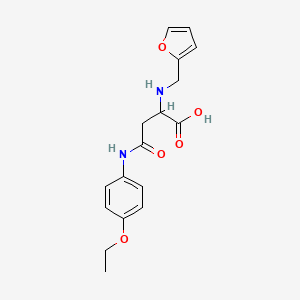

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

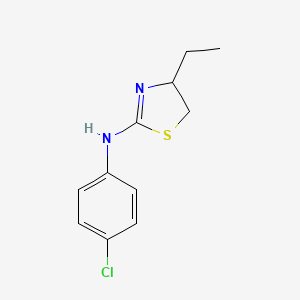

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)